An In-depth Technical Guide to Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate is a bifunctional organic molecule of significant interest in the field of drug discovery and development. Its structure, which combines a Boc-protected piperidine ring, a flexible phenoxy ether linkage, and a reactive aniline moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of the amino group at the meta-position of the phenoxy ring offers a distinct vector for chemical elaboration compared to its ortho and para isomers, allowing for nuanced structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the chemical properties, a robust synthetic protocol, potential applications, and essential safety considerations for this important synthetic intermediate. The presence of the piperidine heterocycle is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and to serve as a scaffold for interacting with biological targets.[1]
Physicochemical and Structural Properties
The key to effectively utilizing tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate in a synthetic workflow is a thorough understanding of its fundamental chemical properties.
| Property | Value | Source |
| CAS Number | 790667-68-4 | CymitQuimica |
| Molecular Formula | C₁₆H₂₄N₂O₃ | CymitQuimica |
| Molecular Weight | 292.37 g/mol | CymitQuimica |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not experimentally determined. The related compound, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, has a melting point of 91°C.[2] | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
Structural Elucidation:
The structure of tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate features a central piperidine ring. The nitrogen of the piperidine is protected by a tert-butyloxycarbonyl (Boc) group, which serves to prevent its participation in undesired side reactions and can be readily removed under acidic conditions. The 4-position of the piperidine ring is connected to a 3-aminophenoxy group via an ether linkage. This aniline moiety provides a nucleophilic site for further chemical modifications, such as amide bond formation or arylation reactions.
Synthesis and Reactivity: A Strategic Approach
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate
This step involves a Williamson ether synthesis, a classic and robust method for forming ether linkages.
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Reagents and Setup: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.
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Addition: Add a solution of 1-fluoro-3-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.
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Heating and Monitoring: Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield the desired nitro-intermediate.
Causality: The choice of sodium hydride, a strong base, is crucial for the deprotonation of the secondary alcohol on the piperidine ring to form the nucleophilic alkoxide. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SNAr reaction.
Step 2: Synthesis of tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate
The final step is the reduction of the nitro group to an amine.
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Catalyst and Setup: Dissolve the tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate (1.0 eq) from the previous step in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).
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Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitoring: Monitor the reaction by TLC until the starting material has been completely converted to the product.
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Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate.
Causality: Catalytic hydrogenation with palladium on carbon is a highly efficient and clean method for the reduction of aromatic nitro groups. This method is favored for its high yields and the ease of product isolation, as the only by-product is water.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate make it a desirable building block in the synthesis of novel therapeutic agents. The piperidine moiety is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.
Role as a Versatile Intermediate
The primary application of this compound is as an intermediate in multi-step syntheses. The Boc-protected piperidine allows for selective reactions at the aniline nitrogen. Upon completion of these reactions, the Boc group can be easily removed under acidic conditions to reveal the piperidine nitrogen, which can then be further functionalized. This orthogonal protection strategy is a cornerstone of modern organic synthesis.
Incorporation into Bioactive Molecules
While specific examples for the 3-aminophenoxy isomer are not prevalent in readily available literature, the analogous 4-aminophenoxy derivative is utilized as a PROTAC (Proteolysis Targeting Chimera) linker.[3] PROTACs are an emerging therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. The aminophenoxy-piperidine core can serve as a versatile linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.
Caption: Conceptual role in PROTAC synthesis.
Furthermore, aryl piperidine and piperazine ethers have been investigated as dual-acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists for the potential treatment of neuropsychiatric disorders.[4] The structural motif present in tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate is highly relevant to this class of compounds.
Safety, Handling, and Storage
Given the absence of a specific Material Safety Data Sheet (MSDS) for tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate, it is prudent to handle this chemical with the precautions appropriate for related aromatic amines and piperidine derivatives.
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents and strong acids.
Hazard Classification (Inferred from similar compounds):
Based on data for analogous compounds, it may be classified as:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Conclusion
Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate is a strategically designed chemical intermediate with significant potential in the synthesis of novel and complex molecules for drug discovery. Its bifunctional nature, coupled with the well-established utility of the piperidine scaffold, makes it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from closely related analogues. Adherence to sound synthetic principles and appropriate safety protocols will enable researchers to effectively harness the potential of this versatile building block in the development of next-generation therapeutics.
References
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PubMed. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. [Link]
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MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
